![molecular formula C13H14N6 B2706604 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-96-0](/img/structure/B2706604.png)
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine, also known as ETPA, is a chemical compound that belongs to the class of triazolopyrimidine derivatives. ETPA has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
科学的研究の応用
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and molecular biology. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit inhibitory effects on certain enzymes, including cyclin-dependent kinases and protein kinases. This makes 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine is not fully understood. However, it has been suggested that 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine may act as an inhibitor of certain enzymes, which may lead to the inhibition of cell growth and division. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Biochemical and Physiological Effects:
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit both biochemical and physiological effects. In vitro studies have demonstrated that 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine can inhibit the growth of cancer cells and induce apoptosis. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has also been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in lab experiments is its potential as a cancer therapeutic agent. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, there are also some limitations to using 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in lab experiments. For example, the mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine is not fully understood, which may make it difficult to optimize its use in experiments.
将来の方向性
There are several future directions for the study of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine. One potential direction is to further investigate the mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine. This may help to optimize its use in lab experiments and identify potential therapeutic targets. Another potential direction is to investigate the potential use of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in combination with other cancer therapies. Finally, future studies may also focus on the development of new derivatives of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine with improved pharmacological properties.
合成法
The synthesis of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine involves the reaction of 3-ethyl-4-methylphenylhydrazine with 2-cyano-6-azido-7-deazapurine in the presence of a base. The resulting product is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine.
特性
IUPAC Name |
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXSRVXQFLAEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

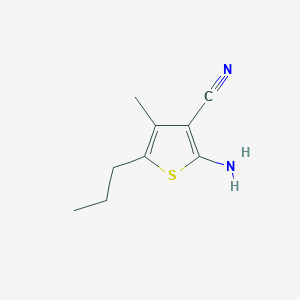
![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
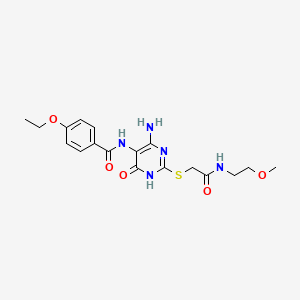
![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
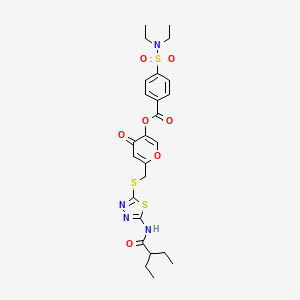
![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)
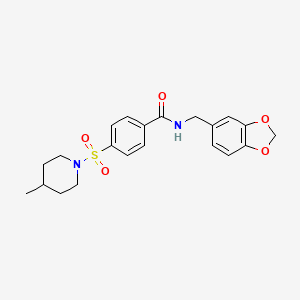
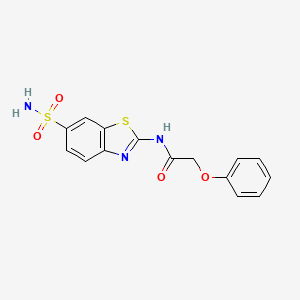
![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)